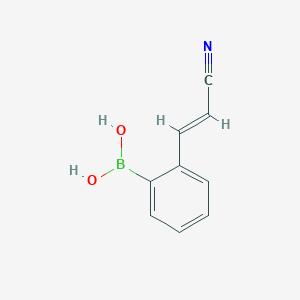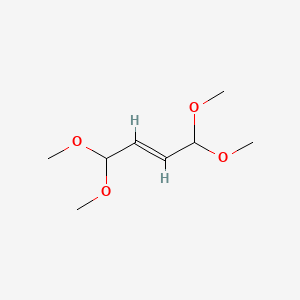
Hexamethyldistannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyldistannane, also known as this compound, is an organotin compound with the chemical formula (CH₃)₃SnSn(CH₃)₃. It is a colorless liquid at room temperature and is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of two tin atoms bonded to six methyl groups, making it a unique organometallic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyldistannane can be synthesized through several methods, one of the most common being the reaction of trimethyltin chloride with metallic tin. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction with Grignard Reagents: A Grignard reagent, such as methylmagnesium bromide, reacts with tin tetrachloride to form trimethyltin chloride.
Reduction: Trimethyltin chloride is then reduced with metallic tin to produce hexamethylditin.
Industrial Production Methods: In industrial settings, hexamethylditin is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as distillation, is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hexamethyldistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the methyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
Scientific Research Applications
Hexamethyldistannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: this compound is used in the production of other organotin compounds, which have applications in catalysis, polymer stabilization, and as biocides.
Mechanism of Action
The mechanism by which hexamethylditin exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions often include the formation of intermediate complexes with substrates, facilitating various chemical transformations.
Comparison with Similar Compounds
Hexamethyldistannane can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound with one tin atom bonded to three methyl groups.
Tetraethyltin: An organotin compound with four ethyl groups bonded to a single tin atom.
Tributyltin chloride: Known for its use as a biocide, it has three butyl groups bonded to a tin atom.
Uniqueness: this compound is unique due to its structure, featuring two tin atoms bonded together, which is not common in many organotin compounds. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other organotin compounds may not be suitable.
Properties
CAS No. |
661-69-8 |
|---|---|
Molecular Formula |
C6H18Sn2 |
Molecular Weight |
327.63 g/mol |
InChI |
InChI=1S/6CH3.2Sn/h6*1H3;; |
InChI Key |
CCRMAATUKBYMPA-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C.C[Sn](C)C |
Canonical SMILES |
C[Sn](C)C.C[Sn](C)C |
Key on ui other cas no. |
661-69-8 |
Pictograms |
Flammable; Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
A: Hexamethylditin has the molecular formula Sn₂(CH₃)₆ and a molecular weight of 327.54 g/mol. [, , ]
A: Various spectroscopic techniques have been used to characterize Hexamethylditin, including: * NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide valuable information about the structure and bonding in Hexamethylditin. Researchers have determined coupling constants, including the Sn¹¹⁷-Sn¹¹⁹ coupling constant in the molecule. [, ]* IR and Raman Spectroscopy: These techniques provide insights into the vibrational modes of Hexamethylditin, helping to characterize its structure. []* Mass Spectrometry: Mass spectrometry is useful for determining the molecular weight and fragmentation patterns of Hexamethylditin and its derivatives. This information aids in understanding its reactivity and decomposition pathways. [, ]
A: Hexamethylditin is widely used as a reagent in organic synthesis, particularly in radical reactions and palladium-catalyzed cross-coupling reactions. [, , , , , , ]
A: Hexamethylditin acts as a source of trimethyltin radicals (Me₃Sn•) upon irradiation with UV light or heating. These radicals can initiate various radical reactions, such as:* Cyclizations: Me₃Sn• can add to unsaturated bonds, generating carbon-centered radicals that can undergo cyclization to form cyclic compounds. This approach has been successfully applied in synthesizing various heterocycles. [, , ]* Additions to C=N bonds: Hexamethylditin facilitates the addition of alkyl radicals to chiral N-acylhydrazones, providing a route to chiral amines. []* Cross-coupling reactions: Hexamethylditin is a common reagent in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. [, ]
A: Reaction conditions, such as solvent, temperature, and the presence of additives like Lewis acids, can significantly influence the regio- and stereoselectivity of reactions involving Hexamethylditin. [, , , ]
A: Hexamethylditin is sensitive to air and moisture. It decomposes upon exposure to air, forming tin oxides. [] Therefore, it is typically handled and stored under an inert atmosphere.
A: Compatibility of Hexamethylditin with various materials depends on the specific application and reaction conditions. For example, in semiconductor processing, it was found to etch GaAs surfaces during UV photochemical deposition, which is a crucial consideration for material selection. []
A: Computational techniques like density functional theory (DFT) have been used to:* Calculate thermochemical data: DFT calculations provide insights into the thermodynamic properties of Hexamethylditin and its derivatives, including enthalpy of formation, entropy, and heat capacity. This data is useful for understanding reaction pathways and predicting product distributions. []* Elucidate reaction mechanisms: DFT calculations help to investigate the mechanisms of reactions involving Hexamethylditin, identifying intermediates and transition states to understand the origin of regio- and stereoselectivity. [, ]
A: Hexamethylditin has been explored as a precursor for the deposition of tin-containing thin films using techniques like plasma-enhanced chemical vapor deposition (PECVD). These films have potential applications as electrical and optical coatings. []
A: Yes, alternative tin reagents, such as tetramethyltin (TMT) and tetraethyltin (TET), are available for applications like the growth of tin oxide films. The choice of the optimal precursor depends on factors like volatility, reactivity, and the desired film properties. For instance, in hybrid molecular beam epitaxy (MBE) for BaSnO₃ growth, Hexamethylditin proved to be more effective than TMT and TET due to its ability to form tin radicals. [, ]
ANone: Hexamethylditin is toxic and requires careful handling. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols.
A: Hexamethylditin can release toxic organotin compounds into the environment. Proper waste management and disposal methods are crucial to minimize its environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
